Cas no 2137506-99-9 (1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 1-(chloromethyl) 2-(1,1-dimethylethyl) ester)

1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 1-(chloromethyl) 2-(1,1-dimethylethyl) ester 化学的及び物理的性質
名前と識別子
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- 1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 1-(chloromethyl) 2-(1,1-dimethylethyl) ester
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- インチ: 1S/C16H20ClNO4/c1-16(2,3)22-15(20)18-9-8-11-6-4-5-7-12(11)13(18)14(19)21-10-17/h4-7,13H,8-10H2,1-3H3
- InChIKey: IIACXUYAEWTCPL-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCCl)=O)C2=C(C=CC=C2)CCN1C(OC(C)(C)C)=O
1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 1-(chloromethyl) 2-(1,1-dimethylethyl) ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-386359-5.0g |
2-tert-butyl 1-chloromethyl 1,2,3,4-tetrahydroisoquinoline-1,2-dicarboxylate |
2137506-99-9 | 95.0% | 5.0g |
$3147.0 | 2025-03-16 | |
Enamine | EN300-386359-1.0g |
2-tert-butyl 1-chloromethyl 1,2,3,4-tetrahydroisoquinoline-1,2-dicarboxylate |
2137506-99-9 | 95.0% | 1.0g |
$1086.0 | 2025-03-16 | |
Enamine | EN300-386359-0.1g |
2-tert-butyl 1-chloromethyl 1,2,3,4-tetrahydroisoquinoline-1,2-dicarboxylate |
2137506-99-9 | 95.0% | 0.1g |
$956.0 | 2025-03-16 | |
Enamine | EN300-386359-0.5g |
2-tert-butyl 1-chloromethyl 1,2,3,4-tetrahydroisoquinoline-1,2-dicarboxylate |
2137506-99-9 | 95.0% | 0.5g |
$1043.0 | 2025-03-16 | |
Enamine | EN300-386359-10.0g |
2-tert-butyl 1-chloromethyl 1,2,3,4-tetrahydroisoquinoline-1,2-dicarboxylate |
2137506-99-9 | 95.0% | 10.0g |
$4667.0 | 2025-03-16 | |
Enamine | EN300-386359-0.05g |
2-tert-butyl 1-chloromethyl 1,2,3,4-tetrahydroisoquinoline-1,2-dicarboxylate |
2137506-99-9 | 95.0% | 0.05g |
$912.0 | 2025-03-16 | |
Enamine | EN300-386359-0.25g |
2-tert-butyl 1-chloromethyl 1,2,3,4-tetrahydroisoquinoline-1,2-dicarboxylate |
2137506-99-9 | 95.0% | 0.25g |
$999.0 | 2025-03-16 | |
Enamine | EN300-386359-2.5g |
2-tert-butyl 1-chloromethyl 1,2,3,4-tetrahydroisoquinoline-1,2-dicarboxylate |
2137506-99-9 | 95.0% | 2.5g |
$2127.0 | 2025-03-16 |
1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 1-(chloromethyl) 2-(1,1-dimethylethyl) ester 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 1-(chloromethyl) 2-(1,1-dimethylethyl) esterに関する追加情報
Compound CAS No: 2137506-99-9 - 1,2(1H)-Isoquinolinedicarboxylic Acid, 3,4-Dihydro-, 1-(Chloromethyl) 2-(1,1-Dimethylethyl) Ester
The compound with CAS number 2137506-99-9, known as 1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 1-(chloromethyl) 2-(1,1-dimethylethyl) ester, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of isoquinoline derivatives, which are widely studied for their potential applications in drug discovery and advanced materials.
Isoquinoline derivatives have been extensively researched due to their unique structural properties and versatile reactivity. The isoquinoline skeleton is a fused bicyclic structure consisting of a benzene ring and a pyridine ring, which imparts the compound with aromatic stability and electronic versatility. The presence of the dicarboxylic acid group in this compound further enhances its functional diversity, making it a valuable building block for various chemical transformations.
Recent studies have highlighted the importance of chloromethyl substituents in modulating the electronic properties of organic molecules. The chloromethyl group attached to the isoquinoline ring in this compound introduces a degree of electron-withdrawing character, which can influence the molecule's reactivity in synthetic reactions. Additionally, the tert-butyl ester group (derived from 1,1-dimethylethyl) provides steric bulk and improves the molecule's solubility in organic solvents—a critical factor for many chemical processes.
One of the most promising applications of this compound lies in its potential as a precursor for advanced materials. Researchers have explored its use in the synthesis of two-dimensional covalent organic frameworks (COFs) and polymer networks, where its rigid structure and functional groups can serve as key components for creating highly ordered materials with tailored properties. These materials hold potential applications in energy storage, catalysis, and sensing technologies.
In terms of synthetic chemistry, this compound has been employed as an intermediate in the construction of bioactive molecules. Its isoquinoline core is particularly appealing for drug design due to its ability to interact with biological targets such as enzymes and receptors. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives of this compound, opening new avenues for exploring its pharmacological properties.
The synthesis of CAS No: 2137506-99-9 involves a multi-step process that typically begins with the preparation of the isoquinoline skeleton followed by functionalization with the desired substituents. Key steps include Friedel-Crafts alkylation for introducing the chloromethyl group and esterification reactions to attach the tert-butyl ester moiety. These reactions require precise control over reaction conditions to ensure high yields and product purity.
From an analytical standpoint, this compound has been characterized using advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide critical insights into its molecular structure and purity, ensuring its suitability for downstream applications.
In conclusion, CAS No: 2137506-99-9 represents a versatile building block with significant potential across multiple disciplines. Its unique combination of structural features and functional groups positions it as a valuable tool for researchers in organic chemistry, materials science, and drug discovery. As ongoing research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing modern chemical technologies.
2137506-99-9 (1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 1-(chloromethyl) 2-(1,1-dimethylethyl) ester) 関連製品
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